Cas no 881402-42-2 (2-chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde)

2-chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde
- 2-Chloro-6-(4-fluorophenyl)isonicotinaldehyde
- 4-pyridinecarboxaldehyde, 2-chloro-6-(4-fluorophenyl)-
- LogP
- 2-CHLORO-6-(4-FLUOROPHENYL)PYRIDINE-4-CARBOXALDEHYDE
- DB-211603
- AKOS024417676
- SCHEMBL16533729
- 881402-42-2
- 2-Chloro-6-(4-fluorophenyl)-4-pyridinecarboxaldehyde
-
- Inchi: InChI=1S/C12H7ClFNO/c13-12-6-8(7-16)5-11(15-12)9-1-3-10(14)4-2-9/h1-7H
- InChI Key: IXGZGRQZKXOFBE-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1C2=NC(=CC(=C2)C=O)Cl)F
Computed Properties
- Exact Mass: 235.0200197Da
- Monoisotopic Mass: 235.0200197Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 30Ų
2-chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029001749-250mg |
2-Chloro-6-(4-fluorophenyl)isonicotinaldehyde |
881402-42-2 | 95% | 250mg |
$1029.00 | 2023-08-31 | |
Alichem | A029001749-1g |
2-Chloro-6-(4-fluorophenyl)isonicotinaldehyde |
881402-42-2 | 95% | 1g |
$2750.25 | 2023-08-31 | |
Alichem | A029001749-500mg |
2-Chloro-6-(4-fluorophenyl)isonicotinaldehyde |
881402-42-2 | 95% | 500mg |
$1786.10 | 2023-08-31 |
2-chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde Related Literature
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
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Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
Additional information on 2-chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde
Comprehensive Overview of 2-Chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde (CAS No. 881402-42-2)
2-Chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde (CAS No. 881402-42-2) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyridine derivative is characterized by its unique molecular structure, featuring a chloro substituent at the 2-position, a 4-fluorophenyl group at the 6-position, and an aldehyde functional group at the 4-position. These structural attributes make it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of drug candidates and crop protection agents.
The growing interest in 2-Chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde can be attributed to its potential applications in medicinal chemistry. Researchers are increasingly exploring its utility as a building block for the design of kinase inhibitors, which are pivotal in targeting various diseases, including cancer and inflammatory disorders. Its fluorophenyl moiety enhances binding affinity to biological targets, while the aldehyde group offers a reactive site for further chemical modifications. This dual functionality aligns with current trends in fragment-based drug discovery, where small molecules like this are used to construct larger, more potent therapeutics.
In addition to its pharmaceutical relevance, 2-Chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde is also being investigated for its role in agrochemical innovation. The compound's heterocyclic framework is a common feature in many pesticides and herbicides, where it contributes to improved efficacy and environmental stability. With the global push toward sustainable agriculture, this compound is being studied for its potential to reduce the ecological footprint of crop protection products while maintaining high performance.
From a synthetic chemistry perspective, the preparation of 2-Chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde involves multi-step reactions, often starting from readily available pyridine precursors. Key steps include halogenation, arylation, and oxidation, each requiring precise control of reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods and green chemistry have further optimized its synthesis, making it more accessible for industrial-scale production. These developments are particularly relevant given the increasing demand for cost-effective and scalable synthetic routes in the chemical industry.
The analytical characterization of 2-Chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde typically employs techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure the compound meets the stringent purity standards required for research and commercial applications. Furthermore, its stability under various storage conditions is a critical consideration, especially for long-term use in high-throughput screening and combinatorial chemistry.
As the scientific community continues to explore the potential of 2-Chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde, its role in drug discovery and agrochemical development is expected to expand. The compound's unique structural features and reactivity profile position it as a valuable asset in addressing some of the most pressing challenges in modern chemistry and biology. Whether in the lab or the field, its contributions are poised to make a lasting impact.
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